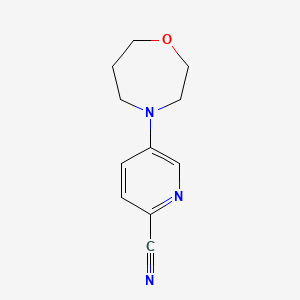

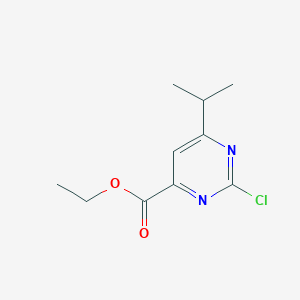

![molecular formula C6H6N4O2S B2854799 N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339008-23-0](/img/structure/B2854799.png)

N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” is a chemical compound with the CAS Number: 339008-23-0 . It has a molecular weight of 198.21 . The compound is solid in physical form .

Molecular Structure Analysis

The Inchi Code for “N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” is1S/C6H6N4O2S/c1-7-4-5(10(11)12)9-2-3-13-6(9)8-4/h2-3,7H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” is a solid compound . It has a molecular weight of 198.21 .Applications De Recherche Scientifique

Cancer Treatment: Radiosensitization

N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine: has been studied for its potential as a radiosensitizer in cancer therapy . Radiosensitizers are compounds that make cancer cells more susceptible to radiation therapy. This compound could potentially enhance the effectiveness of radiotherapy by sensitizing hypoxic tumor cells, which are often resistant to treatment.

Neglected Tropical Diseases: Anti-Protozoal Activity

This compound has shown promise in the treatment of neglected tropical protozoan diseases such as malaria, leishmaniasis, and human trypanosomiasis . Its derivatives have been used to combat multi-resistant protozoan strains, offering a new avenue for drug development in this field.

Agriculture: Pesticide Development

While specific data on the use of this compound in agriculture is limited, thiazol derivatives are known to possess biological activities that could be harnessed for developing pesticides . Further research could explore its potential applications in protecting crops from pests and diseases.

Industrial Applications: Chemical Manufacturing

The chemical properties of N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine , such as its solid form and purity, suggest its use in various industrial chemical processes . It could be utilized in the synthesis of other complex compounds or as an intermediate in pharmaceutical manufacturing.

Environmental Applications: Pollution Remediation

Although direct applications in environmental remediation are not well-documented, the compound’s structural features could be modified for environmental applications. For instance, its derivatives could be designed to aid in the breakdown of pollutants or the detoxification of hazardous substances .

Biochemistry Research: Enzyme Inhibition

In biochemistry, compounds like N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine can be used to study enzyme reactions and inhibition . They can serve as molecular probes to understand the biochemical pathways and mechanisms in various organisms.

Pharmacology: Analgesic and Anti-Inflammatory Properties

Research has indicated that thiazole compounds exhibit significant analgesic and anti-inflammatory activities . This suggests that N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine could be investigated for its potential use in developing new pain relief medications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Orientations Futures

A systematic review shows that 5-nitroimidazole derivatives, including “N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine”, have been successfully used against neglected tropical protozoan diseases . These compounds demonstrate a significantly reduced systemic toxicity compared to other nitroimidazoles, making them a more favorable option in the treatment of protozoal infections .

Propriétés

IUPAC Name |

N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-7-4-5(10(11)12)9-2-3-13-6(9)8-4/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDULLNUXKGTWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N2C=CSC2=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)

![Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2854724.png)

![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-methoxybenzaldehyde](/img/structure/B2854726.png)

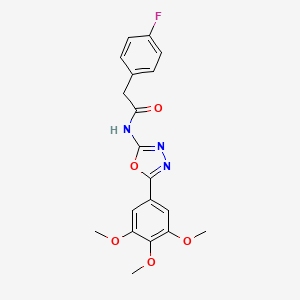

![1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea](/img/structure/B2854730.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2854731.png)

![ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2854734.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2854735.png)

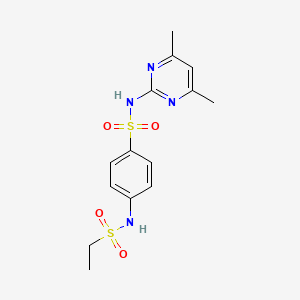

![N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2854739.png)